molecular formula C5H10ClN3 B599133 2,3,5,6-tetrahydro-1H-imidazo[1,2-a]imidazole hydrochloride CAS No. 120267-00-7

2,3,5,6-tetrahydro-1H-imidazo[1,2-a]imidazole hydrochloride

Cat. No. B599133
Key on ui cas rn: 120267-00-7
M. Wt: 147.606
InChI Key: GGORMDKHCGIIFN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US03983133

Procedure details

3.4 parts of p-chloro-α-(2-imidazoline-2-ylaminomethyl)benzyl alcohol are added to 30 parts of sulfuric acid 80% while stirring and cooling in an ice-bath. Upon completion, the whole is stirred for 2 hours at room temperature. The reaction mixture is poured onto crushed ice, alkalized with a concentrated sodium hydroxide solution and the product in base form is extracted with methylene chloride. The extract is dried, filtered and evaporated. The residue is dissolved in 2-propanol. The solution is filtered over diatomaceous silica and the filtrate is acidified with an excess of 2-propanol previously saturated with gaseous hydrogen chloride. The precipitated salt is filtered off, washed with acetone and dried, yielding 5-p-chlorophenyl)-2,3,5,6-tetrahydro-1H-imidazo[1,2-a]imidazole hydrochloride, m.p. 266.1°C.
Name
p-chloro-α-(2-imidazoline-2-ylaminomethyl)benzyl alcohol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1]C1C=CC([CH:6](O)[CH2:7][NH:8][C:9]2[NH:10][CH2:11][CH2:12][N:13]=2)=CC=1.S(=O)(=O)(O)O.[OH-].[Na+]>>[ClH:1].[NH:10]1[CH2:11][CH2:12][N:13]2[CH2:6][CH2:7][N:8]=[C:9]12 |f:2.3,4.5|

Inputs

Step One
Name
p-chloro-α-(2-imidazoline-2-ylaminomethyl)benzyl alcohol
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=CC=C(C(CNC=2NCCN2)O)C=C1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Stirring
Type
CUSTOM
Details
while stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
cooling in an ice-bath
STIRRING
Type
STIRRING
Details
Upon completion, the whole is stirred for 2 hours at room temperature
Duration
2 h
ADDITION
Type
ADDITION
Details
The reaction mixture is poured
CUSTOM
Type
CUSTOM
Details
onto crushed ice
EXTRACTION
Type
EXTRACTION
Details
the product in base form is extracted with methylene chloride
CUSTOM
Type
CUSTOM
Details
The extract is dried
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated
DISSOLUTION
Type
DISSOLUTION
Details
The residue is dissolved in 2-propanol
FILTRATION
Type
FILTRATION
Details
The solution is filtered over diatomaceous silica
FILTRATION
Type
FILTRATION
Details
The precipitated salt is filtered off
WASH
Type
WASH
Details
washed with acetone
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
Cl.N1C=2N(CC1)CCN2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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